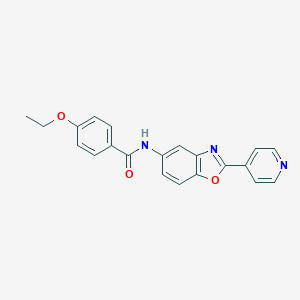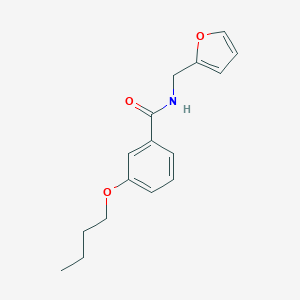
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide, also known as BDBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDBM belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antipsychotic, and anti-inflammatory activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in various models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in cell signaling. It has also been shown to modulate the activity of certain receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been shown to modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it suitable for use in various research applications. However, there are also limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in various disease models, such as Alzheimer's disease and Parkinson's disease. In addition, the development of new methods for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide and its derivatives may lead to the discovery of new compounds with improved biological activities. Overall, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has the potential to lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChI-Schlüssel |
VVGCVXMDNGFGPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)


![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)